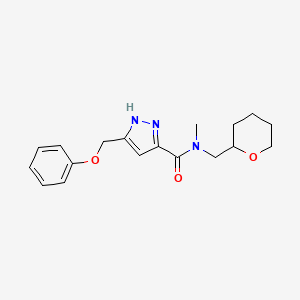![molecular formula C23H16ClNO3 B6122427 N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide](/img/structure/B6122427.png)
N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamide, commonly known as CPNPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CPNPA is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the indenone class of compounds.
Mécanisme D'action
CPNPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, a group of lipid mediators that play a key role in inflammation and pain. CPNPA selectively inhibits the activity of COX-2, the inducible form of the enzyme that is upregulated in response to inflammation and tissue injury, while sparing the activity of COX-1, the constitutive form of the enzyme that is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
CPNPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. CPNPA reduces the production of prostaglandins and other inflammatory mediators, leading to a decrease in pain, swelling, and redness. CPNPA also exhibits antioxidant properties and has been shown to protect against oxidative stress-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
CPNPA has several advantages for use in lab experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its ability to penetrate the blood-brain barrier. However, CPNPA also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Orientations Futures
CPNPA has several potential future directions, including the development of new N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides with improved efficacy and safety profiles, the investigation of its role in other disease states, such as cancer and neurodegenerative disorders, and the exploration of its potential as a tool for studying the mechanism of action of COX enzymes and other inflammatory mediators. Additionally, the development of new synthetic methods for CPNPA and its analogs could lead to the discovery of new drugs with novel pharmacological properties.
Méthodes De Synthèse
CPNPA can be synthesized using a variety of methods, including the reaction of 4-chlorobenzoyl chloride with 2-aminophenylacetic acid, followed by cyclization with acetic anhydride. Alternatively, CPNPA can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-aminobenzoic acid, followed by cyclization with acetic anhydride. The synthesis of CPNPA is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
CPNPA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CPNPA has been shown to exhibit potent anti-inflammatory and analgesic activities, making it a promising candidate for the development of new N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides. In biochemistry, CPNPA has been used as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. In pharmacology, CPNPA has been used to investigate the mechanism of action of N-[2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-phenylacetamides and to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-15(26)25(18-7-3-2-4-8-18)23(16-11-13-17(24)14-12-16)21(27)19-9-5-6-10-20(19)22(23)28/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCKAPAQPXQVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)-1,3-dioxoinden-2-yl]-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(4-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6122352.png)

![2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)

![1-[4-(2-methoxy-5-nitrophenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B6122391.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![9-(4-methylbenzyl)-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)

